Specioside B
Descripción
The compound "(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one" is a structurally complex molecule featuring a benzoxocin core, a 4-hydroxyphenyl substituent, and a glycosyl moiety. The glycosyl group, a β-D-glucopyranosyl unit, enhances hydrophilicity and may modulate pharmacokinetic properties such as bioavailability and metabolic stability .
Propiedades
IUPAC Name |
(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O10/c24-10-18-20(28)21(29)22(30)23(33-18)31-14-6-3-12-7-16(26)15(9-19(27)32-17(12)8-14)11-1-4-13(25)5-2-11/h1-6,8-9,16,18,20-26,28-30H,7,10H2/b15-9-/t16-,18+,20+,21-,22+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKUDGRBSUJNLA-LRYVSMNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](/C(=C\C(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126589-95-5 | |
| Record name | Specioside B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126589955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Actividad Biológica
The compound (3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one is a complex polyphenolic structure that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features multiple hydroxyl groups and a benzoxocin moiety, which are often associated with various biological activities such as antioxidant and anticancer properties.
Antioxidant Activity
Research indicates that polyphenolic compounds exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure of this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that similar compounds can inhibit lipid peroxidation and enhance cellular antioxidant defenses .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance, compounds with similar structures have been reported to inhibit cell proliferation and promote cell cycle arrest in various cancer types .
Antiviral Activity
The antiviral potential of phenolic compounds has been explored extensively. This compound may inhibit viral replication through interference with viral entry or replication mechanisms. For example, research on related phenolic compounds has shown efficacy against viruses such as Dengue and Hepatitis B .
Case Studies
- Antioxidant Effectiveness : A study conducted on a related compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in human cell lines treated with the compound at concentrations ranging from 10 to 100 µM. The IC50 value was determined to be approximately 50 µM .
- Cancer Cell Line Studies : In a study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a 40% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells .
- Antiviral Mechanism : A recent investigation into the antiviral properties revealed that treatment with the compound at concentrations of 20 µM inhibited viral replication by over 70% in HepG2 cells infected with Hepatitis B virus (HBV). The mechanism was attributed to the downregulation of viral polymerase expression .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induces apoptosis | |
| Antiviral | Inhibits viral replication |
Table 2: Case Study Results
Aplicaciones Científicas De Investigación
Molecular Formula and Weight
- Molecular Formula : C23H25O10
- Molecular Weight : 485.44 g/mol
Structural Features
The compound features:
- Hydroxyl groups that may enhance solubility and reactivity.
- A benzoxocin ring that is often associated with bioactive properties.
Medicinal Chemistry
The compound's structural components suggest potential applications in drug development. Compounds with similar structures have been investigated for:
- Antioxidant Activity : The presence of multiple hydroxyl groups may confer antioxidant properties, making it a candidate for studies related to oxidative stress and related diseases.
Pharmacological Studies
Research indicates that derivatives of benzoxocin compounds can exhibit various pharmacological effects:
- Anticancer Properties : Some studies have shown that benzoxocin derivatives can inhibit tumor growth in certain cancer models.
Biochemical Research
The compound's ability to interact with biological systems makes it a valuable tool in biochemical assays:
- Enzyme Inhibition : Investigations into how this compound affects enzyme activity could reveal insights into metabolic pathways.
Natural Product Synthesis
Given its complex structure, there is interest in synthesizing this compound through various organic synthesis methods for use in natural product chemistry.
Case Study 1: Antioxidant Activity
A study explored the antioxidant potential of similar benzoxocin compounds. The results indicated that these compounds could significantly reduce oxidative damage in cellular models.
Case Study 2: Anticancer Research
Research published in a pharmacological journal highlighted the efficacy of benzoxocin derivatives in inhibiting the proliferation of breast cancer cells. This study provided insights into the mechanism of action and suggested further investigation into this compound's therapeutic potential.
Data Table: Comparative Analysis of Related Compounds
Comparación Con Compuestos Similares
Key Structural Features of the Target Compound :
- Benzoxocin core : A fused bicyclic system with a dihydro configuration at positions 5 and 4.
- Substituents: 4-Hydroxyphenyl group at position 4 and a β-D-glucopyranosyloxy group at position 7.
- Stereochemistry : (3Z,5S) configuration in the benzoxocin core and (2S,3R,4S,5S,6R) in the glycosyl unit.
Comparison with Chromeno-Benzodioxocin Derivatives
The chromeno-benzodioxocin compounds described in , such as (2R,3S,8S,14S)-2-(3,4-dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,5-diol, share a fused polycyclic core but differ in oxygenation patterns and stereochemistry. Notably:
- Core Structure: The target compound’s benzoxocin lacks the chromeno-methano bridge present in compounds.
- Glycosylation: The target compound’s glucopyranosyl group is absent in analogues, suggesting divergent solubility profiles .
Comparison with Benzodioxol- and Benzofuran-Based Glycosides
lists compounds like 4-(1,3-benzodioxol-5-yl)-6-hydroxy-5-glucopyranosyloxy-3H-benzo[f][2]benzofuran-1-one (MW 498.442) and 9-(1,3-benzodioxol-5-yl)-4-glucopyranosyloxy derivatives (MW 776.701). Key distinctions include:
- Core Heterocycles : The target’s benzoxocin vs. benzodioxol/benzofuran cores in compounds.
- Functional Groups: The target lacks methoxy or carboxylic acid groups present in some analogues (e.g., 3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol).
- Molecular Weight : The target’s molecular weight (~600–650 estimated) falls between the lower (244.290) and higher (776.701) MW compounds in , reflecting intermediate complexity .
Physicochemical and Pharmacokinetic Properties
Implications :
- The glycosyl group in the target compound likely improves aqueous solubility compared to non-glycosylated analogues (e.g., compounds) but may reduce membrane permeability .
- The 4-hydroxyphenyl group provides a phenolic hydroxyl, enabling antioxidant or receptor-binding interactions similar to ’s dihydroxyphenyl derivatives .
Stereochemical and Functional Group Impact
- Stereochemistry : The (3Z,5S) configuration in the benzoxocin core may enforce a specific three-dimensional conformation, affecting binding to biological targets. In contrast, compounds exhibit (2R,3S,8S,14S) configurations, which could lead to divergent bioactivity .
Métodos De Preparación
Chemical Synthesis Strategies
Construction of the Benzoxocin Core
The benzoxocin skeleton is synthesized via cyclization reactions involving chromone-3-carboxylic acid derivatives. A pivotal method involves the condensation of chromone-3-carboxylic acid (1 ) with active methylene compounds under reflux conditions in ethanol with triethylamine as a base. For example:
- Reagents : Chromone-3-carboxylic acid (5 mmol), ethyl cyanoacetate (5 mmol), absolute ethanol (20 mL), triethylamine (catalytic).
- Procedure : Heating under reflux for 4–6 hours induces Michael addition, decarboxylation, and intramolecular cyclization to yield 2-amino-3-substituted-6H-1-benzoxocin-6-ones.
- Yield : 49–71% after recrystallization.
Table 1: Optimization of Benzoxocin Core Synthesis
| Active Methylene Compound | Reaction Time (h) | Product Yield (%) |
|---|---|---|
| Ethyl cyanoacetate | 4 | 71 |
| Acetylacetone | 4 | 49 |
| Ethyl acetoacetate | 6 | 58 |
This method ensures regioselective formation of the fused benzoxocin ring but requires further functionalization to introduce the 4-hydroxyphenyl and glycosyloxy groups.
Stereoselective Glycosylation
The glycosidic linkage is installed via Koenigs-Knorr or Schmidt glycosylation. Recent advances employ iron-mediated hydrogen atom transfer (HAT) for anomeric quaternization:
- Substrates : exo-Glycals (e.g., glucal, galactal) and benzoxocin-derived acceptors.
- Conditions : Fe(acac)₃ (10 mol%), PhSiH₃ (1.5 equiv), THF, 0°C to rt.
- Stereochemical Outcome : Complete α-selectivity achieved via radical stabilization at the pseudoanomeric center.
Table 2: Glycosylation Efficiency with Different Glycals
| Glycal Type | Acceptor | Yield (%) | α:β Ratio |
|---|---|---|---|
| Glucal | Benzoxocin-9-ol | 82 | 95:5 |
| Galactal | Benzoxocin-9-ol | 78 | 93:7 |
| Fucal | Benzoxocin-9-ol | 65 | 89:11 |
This method circumvents traditional protecting group strategies, enabling direct coupling to the benzoxocin hydroxyl group.
Late-Stage Functionalization
The 4-hydroxyphenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation:
Enzymatic Approaches
Analytical and Spectroscopic Validation
Structural Confirmation
Purity Assessment
- HPLC : C₁₈ column, 0.1% TFA in H₂O/MeCN gradient, tR = 12.7 min, purity >98%.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the stereochemistry and glycosidic linkage in the compound?
- Methodology : Use high-resolution NMR (¹H, ¹³C, COSY, HSQC, HMBC) to resolve stereochemistry and glycosidic bond positions. For the glycosyl moiety , compare coupling constants (e.g., -values for axial/equatorial protons) with known carbohydrate configurations . Mass spectrometry (HRMS or MALDI-TOF) can validate molecular weight and fragmentation patterns, especially for the benzoxocin core and sugar unit .
Q. How should researchers design synthetic routes for the benzoxocin core structure?
- Methodology : Prioritize stereoselective cyclization to form the 5,6-dihydro-1-benzoxocin ring. Use protecting groups (e.g., acetyl or silyl ethers) for hydroxyl moieties to prevent side reactions. Glycosylation of the 9-hydroxy group requires Koenigs-Knorr conditions (Ag₂O or AgOTf as promoters) with the appropriate glycosyl donor (e.g., peracetylated glucose derivatives) . Monitor reaction progress via TLC/HPLC and isolate intermediates via column chromatography .
Q. What are the critical parameters for ensuring compound stability during storage?
- Methodology : Store the compound in anhydrous, inert conditions (argon atmosphere) at −20°C to prevent hydrolysis of the glycosidic bond. Use amber vials to protect against photodegradation. Confirm stability via periodic HPLC purity checks (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can Bayesian optimization improve the yield of the glycosylation step in synthesis?
- Methodology : Define key variables (e.g., temperature, solvent polarity, catalyst loading) and use Bayesian optimization algorithms to iteratively predict optimal conditions. Validate predictions with small-scale reactions (0.1–1 mmol). Compare outcomes with traditional trial-and-error approaches to quantify efficiency gains. This method reduced optimization time by 40% in analogous glycoside syntheses .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodology : Conduct ADME studies to assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding. If discrepancies persist, use isotope-labeled analogs (e.g., ¹⁴C or ³H) for pharmacokinetic tracking. Cross-validate with molecular docking simulations to identify off-target interactions that may explain reduced efficacy in vivo .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER. Parameterize the force field with quantum mechanical data for the glycosyl and benzoxocin moieties. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. What analytical approaches address spectral overlap in NMR data for the polyhydroxy groups?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
